molecular formula C21H26FN3O2 B2566347 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide CAS No. 1049447-42-8

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2566347
CAS No.: 1049447-42-8
M. Wt: 371.456
InChI Key: LERBJURPCARIIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H26FN3O2 and its molecular weight is 371.456. The purity is usually 95%.
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Scientific Research Applications

[18F]p-MPPF: A Radiolabeled Antagonist for the Study of 5-HT1A Receptors with PET

One significant application of this compound is in the development of radiolabeled antagonists for the study of serotonin (5-HT1A) receptors using PET imaging. The research conducted by Plenevaux et al. (2000) summarizes the extensive investigations involving [18F]p-MPPF, a derivative for PET studies aimed at understanding serotonergic neurotransmission. This includes the synthesis, radiochemistry, animal (rats, cats, monkeys) and human PET data, toxicity, and metabolism studies, highlighting its potential for mapping 5-HT1A receptor distribution and functionality in the brain. Such studies are crucial for understanding various neurological conditions and the effects of pharmacological interventions on the serotonergic system (Plenevaux et al., 2000).

18F-Mefway PET Imaging of Serotonin 1A Receptors in Humans

Further extending the application in neuroimaging, Choi et al. (2015) evaluated the prospects of using 18F-Mefway, another derivative, in comparison to 18F-FCWAY for quantifying 5-HT1A receptors in human subjects. This study indicates the potential of such compounds for detailed neuroimaging, providing insights into the regional brain activity and the efficacy of different PET radioligands in visualizing serotonin receptors, which could influence the development of treatments for neuropsychiatric disorders (Choi et al., 2015).

Cetirizine: A Piperazine Antihistamine

Another application area, albeit indirectly related to the chemical structure of interest, is highlighted in the antihistamine properties of cetirizine, which is a piperazine derivative. Research by Arlette (1991) on cetirizine, a selective H1 histamine receptor antagonist, demonstrates the diverse potential of piperazine compounds in medical treatment, specifically for allergies and urticaria. This illustrates the broader chemical family's relevance to therapeutic applications (Arlette, 1991).

Fe-catalyzed Synthesis of Flunarizine and Its (Z)-Isomer

In the realm of chemical synthesis and drug development, Shakhmaev et al. (2016) explored the Fe-catalyzed synthesis of flunarizine, a drug used for treating migraines and other conditions, showcasing the utility of piperazine derivatives in producing clinically relevant medications. This highlights the importance of such compounds in pharmaceutical manufacturing processes (Shakhmaev et al., 2016).

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O2/c1-27-20-8-2-17(3-9-20)16-21(26)23-10-11-24-12-14-25(15-13-24)19-6-4-18(22)5-7-19/h2-9H,10-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERBJURPCARIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.